Bosutinib is a small molecule kinase inhibitor originally developed by Wyeth and currently marketed by Pfizer. [] It acts as a dual inhibitor targeting both Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. [, ] Bosutinib exhibits potent inhibitory activity against wild-type BCR-ABL and a broad spectrum of BCR-ABL mutants, although it shows less efficacy against the T315I mutation. [, ] In scientific research, Bosutinib serves as a valuable tool for exploring the roles of SFKs and ABL1 in various cellular processes, including proliferation, survival, adhesion, migration, and angiogenesis. [, ]
Bosutinib was developed by Pfizer and is marketed under the brand name Bosulif. It belongs to the class of drugs known as tyrosine kinase inhibitors. These inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth and proliferation.
Bosutinib can be synthesized through various methods. A notable synthesis route begins with 3-methoxy-4-hydroxybenzoic acid, which undergoes several chemical transformations:
Bosutinib undergoes several key reactions during its synthesis:
These reactions are critical for constructing the complex structure of bosutinib while ensuring high yields and purity .
Bosutinib acts primarily by inhibiting the BCR-ABL tyrosine kinase activity, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the ATP-binding site of this kinase, bosutinib prevents phosphorylation processes that activate downstream signaling pathways involved in cell growth and survival.
Additionally, bosutinib has shown inhibitory effects on other kinases such as SRC family kinases, further contributing to its anti-cancer effects .
Bosutinib exhibits several important physical properties:
Chemically, bosutinib is stable under standard conditions but may degrade under extreme pH or temperature conditions .
Bosutinib is primarily utilized in oncology for treating chronic myeloid leukemia, particularly in patients who are resistant or intolerant to prior therapies. Its dual inhibition mechanism makes it effective against both BCR-ABL-positive cells and those that have developed resistance through secondary mutations.
Additionally, ongoing research explores its potential applications in other malignancies where similar kinase pathways are implicated .
Bosutinib (4-anilino-3-quinolinecarbonitrile) is an orally active, dual-targeting inhibitor that simultaneously suppresses the tyrosine kinase activities of both Abl and Src families. This dual mechanism disrupts critical oncogenic signaling cascades in Philadelphia chromosome-positive (Ph+) leukemias. Structurally, bosutinib binds the ATP-binding cleft of Abl in its active conformation (type I inhibitor), while also potently inhibiting Src kinase with an IC₅₀ of 1.2 nM [1] [9]. Src kinases (including Lyn, Hck, and Fgr) are constitutively activated in chronic myeloid leukemia (CML) cells and cooperate with Bcr-Abl to promote proliferation and survival. Bosutinib’s co-targeting of Src kinases impairs Bcr-Abl–independent survival pathways, enhancing its antileukemic efficacy [7] [9]. In preclinical models, this dual inhibition suppresses phosphorylation of CrkL (an adaptor protein downstream of Bcr-Abl) and STAT5, blocking proliferation and inducing apoptosis in imatinib-resistant cell lines [1] [6].
The 2.4 Å resolution crystal structure of bosutinib bound to the Abl kinase domain reveals critical interactions that underpin its inhibitory mechanism. Bosutinib occupies the ATP-binding pocket through hydrogen bonding between its quinoline nitrogen and the hinge residue Met318. The anilino group forms hydrophobic contacts with Thr315 and Ile313, while the chlorinated phenyl ring extends into a hydrophobic pocket near the gatekeeper residue [1]. Unlike imatinib (a type II inhibitor), bosutinib stabilizes the active conformation of the kinase domain, with the activation loop adopting a DFG-in orientation and the P-loop positioned away from the binding site [6] [8]. This binding mode enables activity against several imatinib-resistant mutations (e.g., Y253F, E255K, D276G) that disrupt type II inhibitor binding. However, the T315I mutation—which introduces a steric clash via a bulkier isoleucine side chain—remains resistant [1] [6].
Table 1: Structural Interactions of Bosutinib with Key Abl Kinase Domain Residues
Bosutinib Functional Group | Interacting Abl Residue | Interaction Type |
---|---|---|
Quinoline nitrogen | Met318 backbone NH | Hydrogen bond |
Anilino ring | Thr315, Ile313 | Hydrophobic |
Chlorophenyl group | Val299, Ala380 | Hydrophobic |
Nitrile moiety | Solvent-exposed | Electrostatic modulation |
Kinase selectivity profiling reveals bosutinib’s distinct target spectrum compared to other Bcr-Abl inhibitors. While dasatinib broadly inhibits >50 kinases (including Eph receptors and Tec family kinases), bosutinib demonstrates narrower selectivity, primarily targeting Abl, Src, and select serine/threonine kinases. At clinically relevant concentrations (IC₅₀ < 10 nM), it potently inhibits Abl1 (IC₅₀ = 1.4 nM), Src (IC₅₀ = 1.2 nM), Lyn, and Fgr, with moderate activity against DDR1, MAP2K1/2, and CHEK2 [7] [9]. Crucially, it exhibits minimal inhibition of c-Kit or PDGFR (IC₅₀ > 1 µM)—targets linked to adverse effects like myelosuppression and edema with other TKIs [1] [9]. A systematic kinase panel screening (60 kinases) confirmed bosutinib’s inhibition of Sterile-20 family kinases (e.g., GCK, MINK), which regulate JNK pathways implicated in CML survival [9].
Table 2: Kinase Selectivity Profile of Bosutinib vs. Other TKIs
Kinase Target | Bosutinib IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Nilotinib IC₅₀ (nM) |
---|---|---|---|
Abl1 | 1.4 | 0.6 | 20–30 |
Src | 1.2 | 0.2 | >10,000 |
Lyn | 5.3 | 0.4 | >10,000 |
DDR1 | 15 | 1.7 | 3.7 |
c-Kit | >1,000 | 13 | 10–100 |
PDGFRβ | >1,000 | 28 | 55 |
Bosutinib’s dual Src/Abl inhibition disrupts multiple oncogenic signaling networks:
Bosutinib demonstrates potent activity against 16 of 18 imatinib-resistant Bcr-Abl mutants in murine myeloid cell lines (BaF3), with IC₅₀ values < 100 nM. It effectively suppresses proliferation in cells expressing P-loop mutations (Y253F, E255K) and activation loop mutations (H396P) but is inactive against T315I and V299L variants [1] [6] [9]. In xenograft models of imatinib-resistant CML (KU812 cells), oral bosutinib (75 mg/kg twice daily) induced tumor regression and maintained remission for 210 days [9]. The compound’s efficacy extends to cells with Lyn hyperactivation—a Src-family kinase implicated in imatinib resistance—via suppression of Lyn-dependent survival pathways [6] [9].
Table 3: Efficacy of Bosutinib Against Common Bcr-Abl Mutations
Mutation | Location | Fold Resistance vs. Wild-Type Bcr-Abl | Bosutinib Sensitivity |
---|---|---|---|
M244V | β3-sheet | 2.5 | Sensitive |
G250E | P-loop | 4.0 | Sensitive |
Y253F | P-loop | 3.2 | Sensitive |
E255K | P-loop | 8.9 | Sensitive |
T315I | Gatekeeper | >100 | Resistant |
F317L | SH2 contact | 1.8 | Sensitive |
M351T | α-helix | 1.5 | Sensitive |
H396P | Activation loop | 6.7 | Sensitive |
Chemical Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7